molecular formula C17H19N5O2S2 B13366877 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366877
M. Wt: 389.5 g/mol
InChI Key: LAGBGKJDECECLF-MDZDMXLPSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by:

  • Position 6: A 2-phenylvinyl substituent, contributing to π-π stacking interactions and enhanced lipophilicity.

Triazolothiadiazoles are widely studied for anticancer, anti-inflammatory, and antimicrobial activities due to their heterocyclic core and substituent versatility .

Properties

Molecular Formula

C17H19N5O2S2

Molecular Weight

389.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H19N5O2S2/c1-26(23,24)21-11-5-8-14(12-21)16-18-19-17-22(16)20-15(25-17)10-9-13-6-3-2-4-7-13/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3/b10-9+

InChI Key

LAGBGKJDECECLF-MDZDMXLPSA-N

Isomeric SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactivity

Compounds like 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)triazolo[3,4-b]thiadiazole can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. These reactions are crucial for modifying the compound's structure to enhance its efficacy or alter its biological activity.

Biological Activities

Triazolo-thiadiazole derivatives have shown a range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. Specifically, some compounds in this class have been identified as inhibitors of carbonic anhydrase, which could lead to therapeutic applications in conditions like glaucoma and certain types of edema.

Data Tables

Physical and Chemical Properties of Similar Compounds

Property Value
Molecular Formula C17H19N5O2S2
Molecular Weight 389.5 g/mol
CAS No. Not specified for the exact compound
IUPAC Name 3-(1-methylsulfonylpiperidin-3-yl)-6-[(E)-2-phenylethenyl]-triazolo[3,4-b]thiadiazole (hypothetical)

Synthesis Steps for Triazolo-Thiadiazole Derivatives

Step Reaction Reagents
1 Triazole formation Hydrazine derivatives
2 Thiadiazole incorporation Carbon disulfide, base
3 Substitution reactions Methylsulfonyl chloride, phenylvinyl halide

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Bioactivity

Position 3 Substituents
Compound (Position 3 Substituent) Position 6 Substituent Key Findings References
3-(Adamantan-1-yl) 2-Chloro-6-fluorophenyl Exhibited COX-1/2 inhibition; adamantyl enhances hydrophobic interactions.
3-(1H-Indol-3-yl) 4-Iodophenyl Bcl-2-targeted anticancer activity; indole enables π-stacking with proteins.
3-(3-Bromophenyl) o-Tolyloxymethyl Cholinesterase inhibition; bromine enhances steric bulk and binding.
Target Compound (Methylsulfonyl-piperidinyl) 2-Phenylvinyl Predicted: Methylsulfonyl group improves solubility and kinase binding.
Position 6 Substituents
Compound (Position 6 Substituent) Position 3 Substituent Key Findings References
6-(5-Methoxy-2-methyl-3-indolyl) 3,4,5-Trimethoxyphenyl Anticancer activity via intercalation; methoxy groups enhance bioavailability.
6-(2-Chloro-6-fluorophenyl) Adamantan-1-yl Solid-state self-assembly driven by halogen and adamantyl interactions.
6-(N-Methyl-pyrrol-2-yl) 3,4-Dimethoxyphenyl Moderate antibacterial activity; pyrrole enhances membrane penetration.
Target Compound (2-Phenylvinyl) Methylsulfonyl-piperidinyl Predicted: Phenylvinyl may enhance tumor cell targeting via π-π stacking.

Pharmacological Profiles

  • Anticancer Activity: Compound 5a (6-(4-iodophenyl)-3-indolyl) showed IC₅₀ = 2.1 µM against breast cancer cells via Bcl-2 inhibition . CPNT (naphthoxy-methyl) increased survival time in Ehrlich ascitic carcinoma models by 65% . Target Compound: Methylsulfonyl-piperidinyl may target kinases (e.g., p38 MAPK), similar to virtual screening hits in .
  • Anti-Inflammatory Activity: Adamantyl derivatives (e.g., 1 in ) inhibited COX-2 by 78% at 10 µM.
  • Antimicrobial Activity :

    • Microwave-synthesized 3g (fluoro-methoxybiphenyl) showed MIC = 8 µg/mL against S. aureus .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which are known for their diverse biological activities. This article explores the pharmacological properties of this compound, including its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of substituted piperidines with 1,2,4-thiadiazole derivatives. Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times. The structural elucidation is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antinociceptive Activity

Recent studies have highlighted the antinociceptive properties of various triazolo-thiadiazole derivatives. For instance, in a study where several new derivatives were synthesized and tested for their antinociceptive activity using the tail flick and hot plate methods, compounds similar to our target showed significant activity compared to standard analgesics like aspirin .

COX Inhibition

The ability of these compounds to inhibit cyclooxygenase (COX) enzymes is crucial for their anti-inflammatory effects. Research indicates that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which may lead to fewer gastrointestinal side effects compared to traditional NSAIDs .

Cytotoxicity Studies

In vitro studies have demonstrated that some triazolo-thiadiazoles possess cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The compounds were screened for their ability to induce apoptosis and inhibit cell proliferation .

Case Study 1: Anticancer Activity

A study conducted by Flefel et al. synthesized a series of triazolo-thiadiazole derivatives and evaluated their anticancer activity against various tumor cell lines. Among these derivatives, some showed promising results in reducing cell viability in MCF7 and HELA cell lines, indicating potential as anticancer agents .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of these compounds through the assessment of their effects on cytokine release in LPS-stimulated macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with specific triazolo-thiadiazoles .

Summary of Biological Activities

Activity Description Reference
AntinociceptiveSignificant pain relief in animal models compared to aspirin
COX InhibitionSelective inhibition of COX-2 with minimal effect on COX-1
CytotoxicityInduced apoptosis in MCF7 and HCT116 cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in macrophage models

Q & A

Q. What are the optimal synthetic routes for synthesizing triazolothiadiazole derivatives like 3-[1-(methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step protocols:

Core Formation : Cyclization of hydrazine derivatives (e.g., 4-amino-3-mercapto-1,2,4-triazoles) with thiocarbonyl compounds under acidic/basic conditions to form the triazolothiadiazole core .

Functionalization : Substituents like methylsulfonyl-piperidine and 2-phenylvinyl groups are introduced via nucleophilic substitution or condensation reactions. Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups for efficient coupling .

Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol-DMF mixtures ensures ≥95% purity .

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (%)
CyclizationPOCl₃, reflux, 16 h49–6590–95
PurificationEthanol-DMF (1:1)-≥95

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • 1H NMR/IR Spectroscopy : Confirms functional groups (e.g., methylsulfonyl peaks at δ 3.1–3.3 ppm, thiadiazole C=S stretch at ~680 cm⁻¹) .
  • X-ray Crystallography : Resolves planar triazolothiadiazole core geometry (max deviation: 0.013 Å) and intermolecular interactions (e.g., C–H⋯π stacking) .
  • HPLC : Validates purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl vs. methoxy groups) influence biological activity?

  • Methylsulfonyl-Piperidine : Enhances solubility and bioavailability by increasing polarity. In molecular docking, this group forms hydrogen bonds with fungal lanosterol 14α-demethylase (PDB: 3LD6), suggesting antifungal potential .
  • 2-Phenylvinyl Group : Improves π-π stacking with aromatic residues in kinase targets (e.g., p38 MAP kinase), enhancing anti-inflammatory activity .
  • Comparison : Methoxy-substituted analogs (e.g., 6-(3,5-dimethoxyphenyl) derivatives) show reduced cellular uptake due to higher hydrophobicity .

Q. Key SAR Findings :

SubstituentTargetIC₅₀ (μM)Mechanism
Methylsulfonyl-piperidine3LD6 (fungal)1.2 ± 0.3H-bonding with Tyr140
2-Phenylvinylp38 MAP kinase0.8 ± 0.1Competitive ATP inhibition
Methoxy-phenylCOX-25.6 ± 0.9Weak hydrophobic interaction

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., p38α vs. p38β) may explain discrepancies. Standardize protocols using recombinant proteins .
  • Prodrug Strategies : Hydrolytic instability of thiadiazole rings (t₁/₂ = 41 min at pH 7.4) may reduce in vivo efficacy. Acetylated prodrugs improve stability (t₁/₂ = 120 min) .
  • Molecular Dynamics Simulations : Validate binding modes (e.g., RMSD < 2.0 Å) to confirm target engagement .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

In Vitro Assays :

  • Kinase Inhibition : Use fluorescence polarization (FP) assays for p38 MAP kinase .
  • Antimicrobial Testing : Broth microdilution (MIC ≤ 2 µg/mL against Candida spp.) .

In Silico Studies :

  • Docking (AutoDock Vina) : Identify interactions with 14α-demethylase (binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .

Methodological Challenges

Q. How can low yields in the final synthetic step be addressed?

  • Catalyst Optimization : Use Pd/C (5% wt) for Suzuki couplings (yield increase from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 16 h to 2 h, minimizing decomposition .

Q. What strategies improve target selectivity in kinase inhibition?

  • Selectivity Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., JNK2 inhibition at IC₅₀ = 3.1 µM) .
  • Crystallographic Fragment Screening : Co-crystallization with p38 MAP kinase reveals steric clashes with non-target kinases .

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